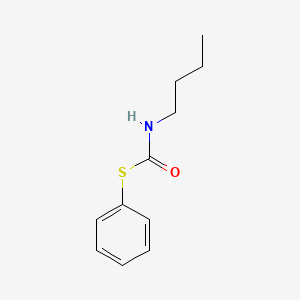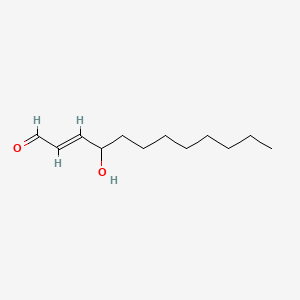
4-Hydroxy-2-dodecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-dodecenal is an organic compound that belongs to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a hydroxyl group at the fourth carbon and a double bond between the second and third carbons in a twelve-carbon chain. This compound is a product of lipid peroxidation and is known for its reactivity due to the presence of both the hydroxyl and aldehyde functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-dodecenal can be achieved through several methods, including:
Oxidation of 4-Hydroxy-2-dodecenol: This method involves the oxidation of 4-Hydroxy-2-dodecenol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst.
Aldol Condensation: Another method involves the aldol condensation of butanal with octanal in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate, which is then dehydrated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-dodecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Addition: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) for halogen addition.
Major Products Formed
Oxidation: 4-Hydroxy-2-dodecenoic acid.
Reduction: 4-Hydroxy-2-dodecenol.
Substitution: 4-Halo-2-dodecenal.
Addition: 2,3-Dibromo-4-hydroxy-dodecanal.
Applications De Recherche Scientifique
4-Hydroxy-2-dodecenal has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of α,β-unsaturated aldehydes and their interactions with nucleophiles and electrophiles.
Biology: It is studied for its role in lipid peroxidation and its effects on cellular structures and functions.
Medicine: Research is conducted on its potential cytotoxic effects and its role in oxidative stress-related diseases.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-dodecenal involves its reactivity as an electrophile due to the presence of the aldehyde group and the double bond. It can form covalent adducts with nucleophilic sites on biomolecules such as proteins, DNA, and lipids. This can lead to structural and functional changes in these biomolecules, contributing to its cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-dodecenal can be compared with other similar compounds such as:
4-Hydroxy-2-nonenal: Both compounds are products of lipid peroxidation and share similar reactivity due to the presence of the hydroxyl and aldehyde groups. this compound has a longer carbon chain, which may influence its physical properties and biological interactions.
4-Hydroxy-2-hexenal: Similar to this compound, this compound is also an α,β-unsaturated aldehyde. The shorter carbon chain in 4-Hydroxy-2-hexenal may result in different reactivity and biological effects.
4-Hydroxy-2-decenal: This compound has a similar structure but with a different carbon chain length, which can affect its chemical and biological properties.
Propriétés
Numéro CAS |
29343-60-0 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(E)-4-hydroxydodec-2-enal |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10-12,14H,2-7,9H2,1H3/b10-8+ |
Clé InChI |
ZEHVTBHDQIECNE-CSKARUKUSA-N |
SMILES isomérique |
CCCCCCCCC(/C=C/C=O)O |
SMILES canonique |
CCCCCCCCC(C=CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
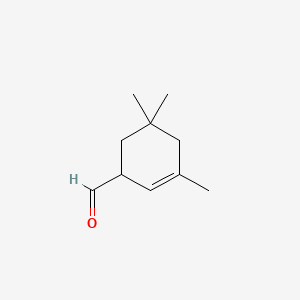
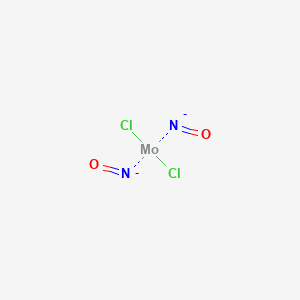
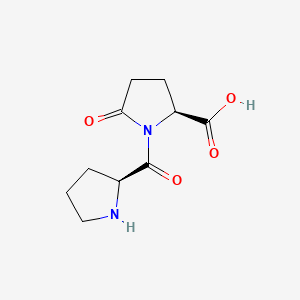
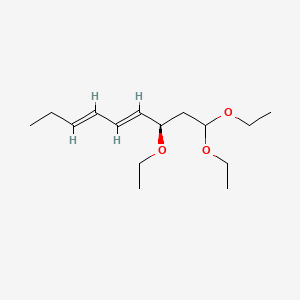
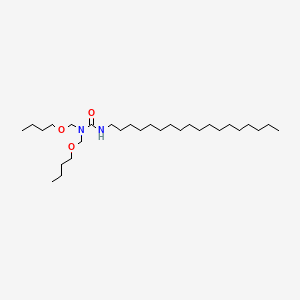

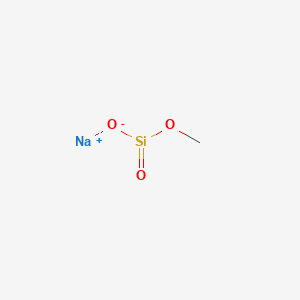

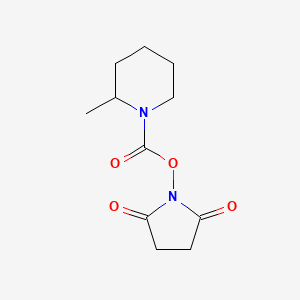
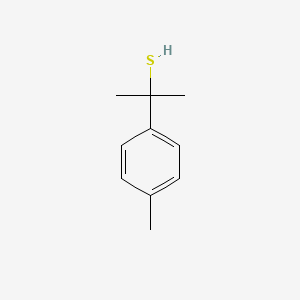
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
